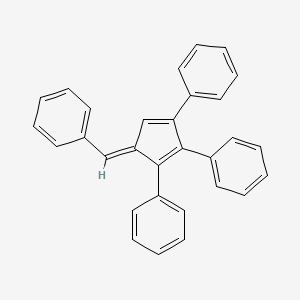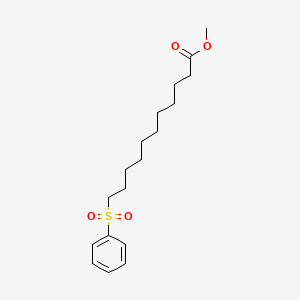
1,2-Dibromocyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromocyclooctane: is an organic compound with the molecular formula C₈H₁₄Br₂ . It is a derivative of cyclooctane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 2 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclooctane can be synthesized through the bromination of cyclooctene. The reaction involves the addition of bromine (Br₂) to cyclooctene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of bromine addition and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclooctene.
Reduction Reactions: The compound can be reduced to cyclooctane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 1,2-dihydroxycyclooctane, 1,2-dicyanocyclooctane, or 1,2-diaminocyclooctane.
Elimination: Cyclooctene.
Reduction: Cyclooctane.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromocyclooctane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other cyclooctane derivatives.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dibromocyclooctane involves its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric and electronic effects of the cyclooctane ring .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromocyclohexane: Similar in structure but with a six-membered ring.
1,2-Dibromocycloheptane: Similar in structure but with a seven-membered ring.
Comparison: 1,2-Dibromocyclooctane is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness affects its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
29974-69-4 |
|---|---|
Molekularformel |
C8H14Br2 |
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
1,2-dibromocyclooctane |
InChI |
InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2 |
InChI-Schlüssel |
BOESCCYXMLOHNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


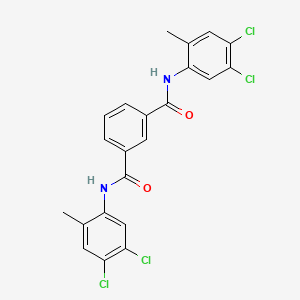



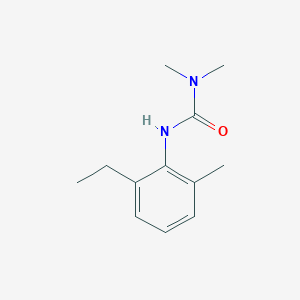


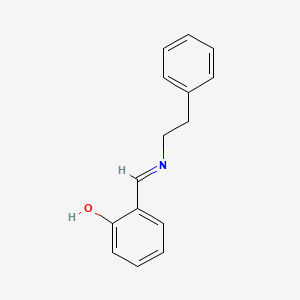

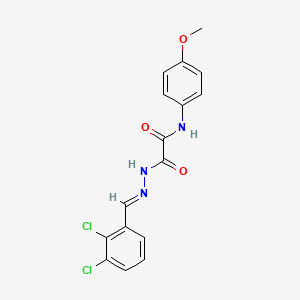
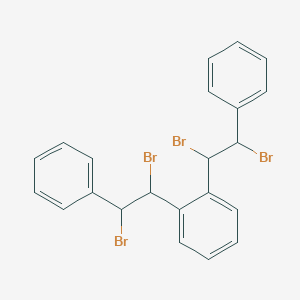
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
